

The Pharmacokinetic Profile of Avotaciclib Sulfate: A Technical Overview

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Compound of Interest		
Compound Name:	Avotaciclib sulfate	
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Abstract

Avotaciclib (formerly BPI-16350) is an orally bioavailable, potent, and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3][4] By targeting CDK1, a key regulator of the cell cycle, Avotaciclib induces cell cycle arrest and apoptosis in cancer cells, positioning it as a promising therapeutic agent in oncology.[2][4] This technical guide synthesizes the current understanding of the pharmacokinetics of **Avotaciclib sulfate**, drawing from available clinical and preclinical data. While comprehensive details remain under investigation, this document provides a foundational overview of its absorption, distribution, and elimination characteristics, alongside its mechanism of action.

Mechanism of Action: CDK1 Inhibition

Avotaciclib's therapeutic effect stems from its inhibition of CDK1.[1][2][3][4] CDK1, in complex with cyclin B, is a pivotal kinase that governs the G2/M checkpoint and entry into mitosis.[5][6] By inhibiting CDK1, Avotaciclib prevents the phosphorylation of key substrates necessary for mitotic progression, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. [2] This mechanism is particularly relevant in tumors with aberrant cell cycle regulation.

Signaling Pathway of CDK1 in the Cell Cycle

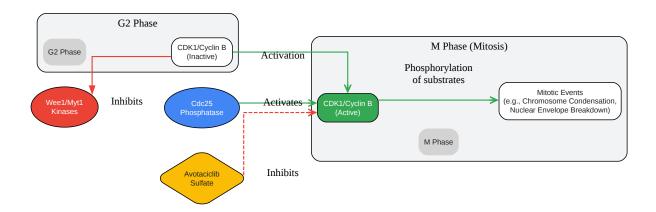




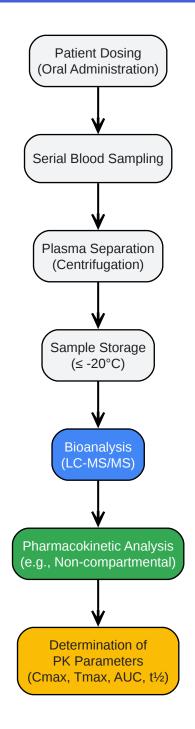


The following diagram illustrates the central role of the CDK1/Cyclin B complex in regulating the G2/M transition and how its inhibition by Avotaciclib can halt this process.









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